molecular formula C31H26O3P2 B14161695 {2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide CAS No. 160625-25-2

{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide

Katalognummer: B14161695
CAS-Nummer: 160625-25-2
Molekulargewicht: 508.5 g/mol
InChI-Schlüssel: FZQQXQHCJLATGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether is an organophosphorus compound characterized by the presence of two diphenylphosphinyl groups attached to a central ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether typically involves the reaction of diphenylphosphine with appropriate halogenated precursors under controlled conditions. One common method involves the use of sodium diphenylphosphide and dichloromethane, resulting in the formation of the desired ether compound through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of high-quality [(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether .

Analyse Chemischer Reaktionen

Types of Reactions

[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted ethers, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether involves its interaction with molecular targets through its phosphinyl groups. These groups can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction also plays a role in its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other diphosphine ligands such as bis(diphenylphosphino)methane and 1,2-bis(diphenylphosphino)ethane. These compounds share structural similarities but differ in their specific chemical properties and applications .

Uniqueness

[(Diphenylphosphinyl)methyl][2-(diphenylphosphinyl)phenyl] ether is unique due to its specific ether linkage and the presence of two diphenylphosphinyl groups, which confer distinct reactivity and coordination properties. This makes it particularly useful in applications requiring stable and versatile ligands .

Eigenschaften

CAS-Nummer

160625-25-2

Molekularformel

C31H26O3P2

Molekulargewicht

508.5 g/mol

IUPAC-Name

1-diphenylphosphoryl-2-(diphenylphosphorylmethoxy)benzene

InChI

InChI=1S/C31H26O3P2/c32-35(26-15-5-1-6-16-26,27-17-7-2-8-18-27)25-34-30-23-13-14-24-31(30)36(33,28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-24H,25H2

InChI-Schlüssel

FZQQXQHCJLATGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(=O)(COC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.